Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate typically involves the reaction of 4-amino-3-nitrobenzoic acid with 3-ethylimidazole in the presence of a suitable reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate is unique due to its specific structural features, such as the presence of the 3-ethylimidazole moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H18N4O2 |
---|---|
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
methyl 4-amino-3-[(3-ethylimidazol-4-yl)methylamino]benzoate |
InChI |
InChI=1S/C14H18N4O2/c1-3-18-9-16-7-11(18)8-17-13-6-10(14(19)20-2)4-5-12(13)15/h4-7,9,17H,3,8,15H2,1-2H3 |
InChI-Schlüssel |
FXELLBQNJIKREQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC=C1CNC2=C(C=CC(=C2)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.